molecular formula C11H13FN2O2 B4692698 N'-butanoyl-4-fluorobenzohydrazide

N'-butanoyl-4-fluorobenzohydrazide

Cat. No.: B4692698
M. Wt: 224.23 g/mol
InChI Key: GBEAUFGXOADBEO-UHFFFAOYSA-N
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Description

N'-Butanoyl-4-fluorobenzohydrazide is a benzohydrazide derivative characterized by a 4-fluorophenyl group linked to a hydrazide moiety substituted with a butanoyl chain. Its molecular formula is C₁₁H₁₂FN₂O₂ (calculated molecular weight: 238.23 g/mol). The compound is synthesized via condensation reactions between 4-fluorobenzoic acid hydrazide and butanoyl chloride under basic conditions, analogous to methods described for related hydrazides .

Properties

IUPAC Name

N'-butanoyl-4-fluorobenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O2/c1-2-3-10(15)13-14-11(16)8-4-6-9(12)7-5-8/h4-7H,2-3H2,1H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBEAUFGXOADBEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NNC(=O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-butanoyl-4-fluorobenzohydrazide typically involves the reaction of 4-fluorobenzoic acid hydrazide with butanoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of N’-butanoyl-4-fluorobenzohydrazide may involve similar synthetic routes but with optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-butanoyl-4-fluorobenzohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.

    Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce primary amines or alcohols. Substitution reactions can introduce various functional groups, such as methoxy or tert-butyl groups, onto the benzene ring.

Scientific Research Applications

N’-butanoyl-4-fluorobenzohydrazide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: N’-butanoyl-4-fluorobenzohydrazide can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-butanoyl-4-fluorobenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations in Benzohydrazide Derivatives

Benzohydrazides exhibit diverse biological and physicochemical properties depending on substituents. Key analogs include:

N'-(4-Chlorobenzylidene)-4-Fluorobenzohydrazide Monohydrate
  • Structure: (E)-N'-(4-chlorobenzylidene)-4-fluorobenzohydrazide monohydrate (C₁₄H₁₁ClFN₃O₂·H₂O).
  • Properties: Exhibits tautomerism between enol and keto forms, confirmed by IR and NMR . Third-order nonlinear optical (NLO) susceptibility (χ³) of 2.31 × 10⁻⁶ esu, attributed to the electron-withdrawing Cl and F groups enhancing charge transfer .
  • Comparison: The chloro substituent increases polarity compared to the butanoyl group, resulting in stronger NLO activity but reduced lipophilicity.
N'-(2-Butoxybenzylidene)-4-Fluorobenzohydrazide
  • Structure : C₁₈H₁₉FN₂O₂ (MW: 314.35 g/mol) .
  • Enhanced solubility in organic solvents due to alkoxy substitution.
  • Comparison: The butanoyl chain in the target compound offers a balance between lipophilicity and steric effects, whereas the butoxy group prioritizes solubility.
N-(4-Fluorobenzoyl)-2-Hydroxy-4-Methyl-Benzohydrazide
  • Structure : C₁₅H₁₃FN₂O₃ (MW: 296.28 g/mol) .
  • Properties :
    • Crystallographic data reveals intramolecular hydrogen bonding (O–H···N), stabilizing the planar structure .
    • Fluorescence emission at 420 nm due to extended π-conjugation .
  • Comparison: The hydroxyl and methyl groups enhance hydrogen-bonding interactions, differing from the butanoyl group’s hydrophobic interactions.

Spectral and Structural Comparisons

Compound Molecular Formula Key Spectral Features (IR/NMR) Notable Properties
N'-Butanoyl-4-fluorobenzohydrazide C₁₁H₁₂FN₂O₂ ν(C=O) at ~1660 cm⁻¹; δ(F) at -115 ppm (¹⁹F NMR) Moderate lipophilicity, bioactivity
N'-(4-Chlorobenzylidene)-4-fluorobenzohydrazide C₁₄H₁₁ClFN₃O₂ ν(C=N) at ~1600 cm⁻¹; tautomeric NH/OH bands High NLO activity
N'-(2-Butoxybenzylidene)-4-fluorobenzohydrazide C₁₈H₁₉FN₂O₂ ν(C-O-C) at 1250 cm⁻¹; alkyl chain vibrations High organic solubility

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-butanoyl-4-fluorobenzohydrazide
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